Bis(2-methyl-5-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methyl-5-nitrophenyl)methanone: is an organic compound characterized by the presence of two methyl and nitro-substituted phenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-5-nitrophenyl)methanone typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with a suitable reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methyl-5-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of Bis(2-methyl-5-aminophenyl)methanone.
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Bis(2-methyl-5-nitrophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Bis(2-methyl-5-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
- 2-Amino-2′-chloro-5-nitrobenzophenone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Comparison: Similar compounds may lack one or both of these substituents, leading to differences in their chemical behavior and biological activities .
Properties
Molecular Formula |
C15H12N2O5 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
bis(2-methyl-5-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12N2O5/c1-9-3-5-11(16(19)20)7-13(9)15(18)14-8-12(17(21)22)6-4-10(14)2/h3-8H,1-2H3 |
InChI Key |
LTECHUTXUHAREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.